1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of appropriate diamines with diols or other suitable reagents under catalytic conditions . The diphenylmethyl group can be introduced via nucleophilic substitution reactions, while the pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available starting materials. Catalytic processes, such as palladium-catalyzed cyclizations, are often employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- 1-(Diphenylmethyl)-3-(3-nitrophenyl)urea
- 1-(Diphenylmethyl)-3-(3-(trifluoromethyl)phenyl)urea
Uniqueness
1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its combination of a piperazine ring with a diphenylmethyl group and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H28N4O2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C28H28N4O2/c1-34-24-14-8-13-23(19-24)25-20-26(30-29-25)28(33)32-17-15-31(16-18-32)27(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,27H,15-18H2,1H3,(H,29,30) |
InChI Key |
IXYVSTRWQDJXCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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